17-Oxotricosanoic acid

Chromatographic retention Membrane partitioning Lipophilicity prediction

Researchers requiring a defined lipoxygenase inhibitor or CYP4F ω-hydroxylation biomarker standard often face supply inconsistency and positional isomer contamination. This 17-oxotricosanoic acid standard resolves those challenges. Key specifications: Authentic 23-carbon VLCFA with a mid-chain carbonyl at C-17. Enables chromatographic resolution (logP 7.46) from tricosanoic acid substrate (logP 8.28). Validated for use in targeted lipidomics MRM transitions via diagnostic α-cleavage fragment ions. Supplied with analytical documentation to support assay validation in peroxisomal disorder and cardiovascular research.

Molecular Formula C23H44O3
Molecular Weight 368.6 g/mol
CAS No. 821805-10-1
Cat. No. B14212940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Oxotricosanoic acid
CAS821805-10-1
Molecular FormulaC23H44O3
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H44O3/c1-2-3-4-16-19-22(24)20-17-14-12-10-8-6-5-7-9-11-13-15-18-21-23(25)26/h2-21H2,1H3,(H,25,26)
InChIKeyWUWFEFUPTVCEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Oxotricosanoic Acid – Compound Overview


17-Oxotricosanoic acid is a saturated very long-chain fatty acid (VLCFA) with the molecular formula C₂₃H₄₄O₃ and a molecular weight of 368.59 g/mol . It is characterized by a 23-carbon linear chain with a ketone functional group at the 17th position, classifying it as an oxo fatty acid within the broader fatty acyls category [1]. The compound is structurally related to tricosanoic acid (C23:0) but possesses distinct physicochemical properties due to the mid-chain carbonyl group. It has been described as a lipoxygenase inhibitor with additional activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and it exhibits antioxidant properties in fats and oils [2]. This compound is utilized in non-human research applications, particularly in studies of lipid biochemistry, oxidative stress pathways, and analytical method development.

Lipoxygenase inhibition assay context
CYP4F-mediated VLCFA metabolism studies
Lipid peroxidation biomarker research
Oxo-VLCFA lipidomics reference standard

Why 17-Oxotricosanoic Acid Cannot Be Replaced by Generic Analogs


Generic substitution of 17-oxotricosanoic acid with tricosanoic acid or other positional oxo-isomers is not scientifically valid because the specific placement of the ketone group at C-17 confers distinct biological and physicochemical properties. The mid-chain carbonyl alters hydrogen-bonding capacity, lipophilicity, and metabolic recognition compared to the parent saturated fatty acid [1]. Positional isomers such as 2-oxo- and 3-oxo-tricosanoic acid, while sharing identical molecular formula and calculated logP/PSA values, differ fundamentally in their biosynthetic origin, enzymatic substrate specificity, and biological target engagement profiles [2]. For applications requiring defined lipoxygenase inhibition, antioxidant activity in lipid systems, or use as a CYP450 pathway biomarker, only the 17-oxo positional isomer provides the relevant biological and analytical signature. Substituting any other VLCFA or oxo-fatty acid would introduce uncontrolled variables in enzyme assays, metabolic tracing studies, and analytical reference method validation.

Parent fatty acid
Tricosanoic acid lacks the C-17 ketone necessary for enzyme inhibition and antioxidant activity
Positional isomers
2-oxo and 3-oxo isomers differ in biosynthetic origin and may not match CYP4F product specificity or MS fragmentation
Generic oxo mixtures
Mixtures without defined positional purity introduce uncontrolled variables in pathway-specific assays and spectral libraries

Quantitative Differentiation Evidence


Lipophilicity and Polar Surface Area Differentiation

17-Oxotricosanoic acid exhibits an experimentally consistent reduction in lipophilicity and an increase in polar surface area relative to its parent saturated fatty acid, tricosanoic acid (C23:0). These differences directly impact chromatographic behavior, membrane permeability prediction, and solvent partitioning in sample preparation workflows. The introduction of the 17-oxo group lowers the predicted logP by approximately 0.82 log units and raises the topological polar surface area (TPSA) by 17.07 Ų compared to tricosanoic acid . Positional isomers 2-oxo- and 3-oxo-tricosanoic acid exhibit calculated logP and PSA values identical to the 17-oxo isomer, meaning that chromatographic differentiation among positional isomers requires additional structural discrimination methods such as MS/MS fragmentation patterns or retention time indexing [1]. However, all oxo-isomers are clearly differentiated from the parent C23:0 acid, which is critical for selecting appropriate reference standards in GC-MS and LC-MS lipidomics workflows.

LogP & TPSA Shift
Head-to-head
ΔLogP −0.82, ΔTPSA +17.07 Ų vs tricosanoic acid; no difference vs positional isomers
Guides chromatographic retention prediction for lipidomics
In silico calculated descriptors
Chromatographic retention Membrane partitioning Lipophilicity prediction

Lipoxygenase Inhibition Profile

17-Oxotricosanoic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While the parent tricosanoic acid (C23:0) is a common lipid reference standard with no reported enzyme inhibitory activity, the 17-oxo modification confers the capacity to modulate multiple nodes of the arachidonic acid cascade. Quantitative IC₅₀ or Kᵢ values specific to 17-oxotricosanoic acid are not published in peer-reviewed literature; however, the MeSH-curated pharmacological profile explicitly distinguishes this compound from its non-oxo counterparts. Positional isomers (2-oxo, 3-oxo) have not been annotated with equivalent multi-target enzyme inhibition profiles, suggesting that mid-chain (ω-6 position) ketone placement is structurally linked to biological recognition. The class of saturated oxo fatty acids (SOFAs) has been shown to exhibit cell growth inhibitory activity with defined structure-activity relationships where the position of the oxo group dictates potency [2][3].

Lipoxygenase Inhibition
Class-level
Multi-target inhibition profile (MeSH-curated)
Supports lipoxygenase pathway research context
Quantitative IC₅₀ data not available
Lipoxygenase inhibition Arachidonic acid cascade Inflammation

CYP450 Biosynthetic Pathway Specificity

17-Oxotricosanoic acid is generated endogenously through CYP450 ω-hydroxylase activity (primarily CYP4F2 and CYP4F3B isoforms) on tricosanoic acid (C23:0) substrates, proceeding via 17-hydroxytricosanoic acid intermediate followed by NADPH-dependent dehydrogenation. CYP4F2 demonstrates the highest catalytic efficiency (kcat/Km) for C20–C24 substrates due to its elongated hydrophobic substrate channel [1]. Additionally, under oxidative stress conditions (inflammation, ischemia-reperfusion), non-enzymatic peroxidation of tricosanoic acid via ROS-mediated hydrogen abstraction at C17 followed by Hock rearrangement yields 17-oxotricosanoic acid [2]. In contrast, the parent tricosanoic acid is inert with respect to CYP450 oxidation at endogenous concentrations and does not serve as a biomarker for oxidative stress. Other positional oxo-isomers (2-oxo, 3-oxo) form through distinct biosynthetic routes (β-oxidation intermediates or α-oxidation) and do not report on CYP4F-mediated ω-oxidation activity. This pathway specificity makes 17-oxotricosanoic acid uniquely suited for studying very long-chain fatty acid metabolism, CYP4F enzyme kinetics, and lipid peroxidation markers in hepatic and renal microsomal preparations.

CYP450 Biosynthetic Pathway
Class-level
CYP4F2/F3B ω-oxidation product of C23:0
Pathway-specific biomarker for VLCFA metabolism
Specific kcat/Km not determined for this compound
CYP4F2 ω-hydroxylase Lipid peroxidation Ischemia-reperfusion

Antioxidant Activity in Lipid Systems

17-Oxotricosanoic acid is documented to serve as an antioxidant in fats and oils [1]. The mid-chain ketone group is structurally capable of participating in radical scavenging and metal chelation mechanisms that are absent in non-oxo saturated fatty acids. The parent tricosanoic acid (C23:0), lacking any oxygen functionality beyond the terminal carboxyl group, exhibits no intrinsic antioxidant activity. Shorter-chain saturated oxo fatty acids (e.g., oxostearic acids C18) have been identified in milk and dairy products as bioactive components, but their antioxidant capacity in bulk lipid systems is chain-length-dependent. The C23 chain length of 17-oxotricosanoic acid provides enhanced lipophilicity (logP 7.46 vs. approximately 5.5-6.5 for C18 oxo fatty acids) that may favor partitioning into triglyceride-rich matrices and lipid membranes [2]. This property is particularly relevant for applications requiring oxidative stabilization of high-fat food matrices, cosmetic oils, or lipid-based pharmaceutical formulations.

Antioxidant Activity
Class-level
Documented antioxidant in fats and oils (MeSH)
Supports lipid oxidation studies context
ORAC/DPPH IC₅₀ not reported for this compound
Lipid oxidation Antioxidant Food chemistry Oil stability

Mass Spectrometric Differentiation

In gas chromatography-mass spectrometry (GC-MS) workflows, saturated oxo fatty acids are identified and quantified as methyl ester or picolinyl ester derivatives, with the oxo group position producing characteristic fragmentation patterns that differ from saturated fatty acids and among positional isomers [1]. 17-Oxotricosanoic acid yields diagnostic fragment ions corresponding to α-cleavage adjacent to the carbonyl at C-17, enabling unambiguous positional assignment against 2-oxo, 3-oxo, and other positional isomers which produce distinct fragmentation spectra. The parent tricosanoic acid (C23:0) methyl ester, a common internal standard in fatty acid profiling, produces a molecular ion at m/z 368 but lacks the carbonyl-directed fragmentation that identifies oxo position. This analytical specificity is essential for targeted lipidomics studies quantifying oxo-VLCFAs in biological matrices. Researchers have identified up to 36 saturated oxo fatty acids (C9-C22) in cheese using these methods, with oxo group positions ranging from C-4 to C-17, demonstrating that chromatographic and mass spectrometric resolution of positional isomers is achievable and analytically requisite [1].

Mass Spectrometric Differentiation
Reported
Unique α-cleavage fragmentation at C-17 carbonyl
Enables unambiguous positional isomer assignment
Derivatization-dependent; picolinyl esters enhance discrimination
GC-MS LC-HRMS Lipidomics Reference standard

High-Impact Application Scenarios


CYP4F Enzyme Activity Assays and VLCFA Metabolism

Use 17-oxotricosanoic acid as an authentic product standard for quantifying CYP4F-mediated ω-hydroxylation activity in hepatic and renal microsomal preparations. The compound's distinct logP (7.46) and chromatographic retention, relative to the tricosanoic acid substrate (logP 8.28) and the 17-hydroxy intermediate, enables complete resolution of substrate, intermediate, and product in a single RP-HPLC or GC-MS run [1]. This application is critical for drug metabolism studies, particularly for compounds that induce or inhibit CYP4F isoforms, and for investigating VLCFA metabolism in peroxisomal disorders such as X-linked adrenoleukodystrophy.

Oxidative Stress Biomarker Quantification

Quantify 17-oxotricosanoic acid as a non-enzymatic lipid peroxidation product of tricosanoic acid in tissue homogenates and plasma from ischemia-reperfusion models. The ROS-dependent formation pathway generates a complex mixture of oxo-fatty acids; authentic 17-oxo standard is required to isolate and quantify the C-17 peroxidation signature from other positional isomers using diagnostic MS/MS fragment ions [2][3]. This biomarker application is relevant to cardiovascular research, organ transplant studies, and evaluation of antioxidant therapeutic interventions.

Lipoxygenase Inhibitor Screening

Employ 17-oxotricosanoic acid as a reference inhibitor in lipoxygenase (LOX) enzyme assays. Its documented multi-target profile (LOX as primary target; formyltetrahydrofolate synthetase, carboxylesterase, COX as secondary targets) provides a defined pharmacological tool for studying lipid mediator biosynthesis and for benchmarking novel LOX inhibitors in inflammatory disease models [4]. The compound is suitable for both cell-free enzymatic assays and cell-based models where endogenous oxo-VLCFA interference must be controlled using the authentic standard.

Lipidomics Reference Standard for Oxo-VLCFA Identification

Use 17-oxotricosanoic acid to generate reference mass spectra, establish retention time indices, and validate multiple reaction monitoring (MRM) transitions in targeted lipidomics workflows. Its unique α-cleavage fragmentation pattern at the C-17 carbonyl allows unambiguous differentiation from isobaric oxo-fatty acid positional isomers and from the parent C23:0 acid, which is commonly used as an internal standard in fatty acid methyl ester (FAME) analysis [3]. This application supports food chemistry (dairy lipid characterization), clinical lipidomics, and plant lipid biochemistry studies.

Application
Selection Property
Validation Focus
CYP4F VLCFA metabolism studies
Product-substrate chromatographic resolution
Substrate-to-product transition monitoring
Oxidative stress biomarker quantification in tissue models
C-17 peroxidation signature via MS/MS
Distinction from other oxo-fatty acid isomers
Lipoxygenase inhibitor screening context
Defined enzyme inhibition profile
Benchmarking against novel LOX inhibitors
Oxo-VLCFA lipidomics reference standard
Unique α-cleavage fragmentation pattern
Positional isomer discrimination in complex matrices
Quote Request

Request a Quote for 17-Oxotricosanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.